molecular formula C7H7NS B13500130 2-Ethynyl-4,5-dimethylthiazole

2-Ethynyl-4,5-dimethylthiazole

Cat. No.: B13500130
M. Wt: 137.20 g/mol
InChI Key: WEPSKGPNYYRUAH-UHFFFAOYSA-N
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Description

2-Ethynyl-4,5-dimethylthiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of ethynyl and dimethyl groups attached to the thiazole ring. It has a molecular formula of C7H7NS and a molecular weight of 137.20 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-4,5-dimethylthiazole can be achieved through various methods. One common approach involves the condensation of thioformamide with α-halogenoketones. This reaction is typically carried out in the presence of formamide and phosphorous pentasulphide . Another method involves the reaction of chloroacetone with thioacetamide, which forms the required thioacetamide in the reaction mixture .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-4,5-dimethylthiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-Ethynyl-4,5-dimethylthiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynyl-4,5-dimethylthiazole involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of essential enzymes and cellular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethynyl-4,5-dimethylthiazole is unique due to the presence of the ethynyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C7H7NS

Molecular Weight

137.20 g/mol

IUPAC Name

2-ethynyl-4,5-dimethyl-1,3-thiazole

InChI

InChI=1S/C7H7NS/c1-4-7-8-5(2)6(3)9-7/h1H,2-3H3

InChI Key

WEPSKGPNYYRUAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C#C)C

Origin of Product

United States

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